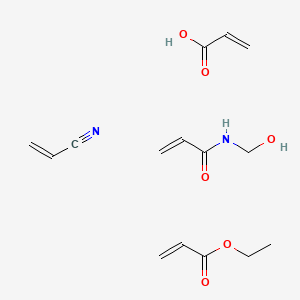

ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “ethyl prop-2-enoate; N-(hydroxymethyl)prop-2-enamide; prop-2-enenitrile; prop-2-enoic acid” is a mixture of four distinct chemicals, each with unique properties and applications. These compounds are:

N-(hydroxymethyl)prop-2-enamide: This compound is a derivative of acrylamide, known for its use in polymer synthesis and various industrial applications.

Prop-2-enenitrile:

Prop-2-enoic acid:

Méthodes De Préparation

Ethyl prop-2-enoate

Ethyl prop-2-enoate is produced by the acid-catalyzed esterification of acrylic acid with ethanol. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or ion exchange resin. The crude ester obtained is then purified through processes like derecombination, extraction, and rectification .

N-(hydroxymethyl)prop-2-enamide

N-(hydroxymethyl)prop-2-enamide can be synthesized through the Mannich reaction, which involves the condensation of acrylamide with formaldehyde and a secondary amine. This reaction is typically carried out at elevated temperatures to prevent premature polymerization .

Prop-2-enenitrile

Prop-2-enenitrile is produced industrially through the ammoxidation of propylene. This process involves the reaction of propylene, ammonia, and air in the presence of a catalyst such as phosphorus molybdenum bismuth or antimony iron at high temperatures (400-500°C) and normal pressure .

Prop-2-enoic acid

Prop-2-enoic acid is produced by the oxidation of propylene, which is a byproduct of the production of ethylene and gasoline. The reaction involves the use of oxygen and a catalyst to convert propylene into acrylic acid .

Analyse Des Réactions Chimiques

Ethyl prop-2-enoate

Ethyl prop-2-enoate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(ethyl acrylate), which is used in the production of resins, plastics, and rubber.

Transesterification: It reacts with higher alcohols to form specialty acrylates used in adhesives and coatings.

N-(hydroxymethyl)prop-2-enamide

N-(hydroxymethyl)prop-2-enamide can undergo:

Polymerization: It forms polyacrylamides, which are used as flocculants and in water treatment.

Hydrolysis: It can hydrolyze to form acrylamide and formaldehyde.

Prop-2-enenitrile

Prop-2-enenitrile undergoes:

Polymerization: It forms polyacrylonitrile, used in the production of synthetic fibers.

Hydration: It can be hydrated to form acrylamide.

Prop-2-enoic acid

Prop-2-enoic acid undergoes:

Polymerization: It forms poly(acrylic acid), used in superabsorbent polymers.

Esterification: It reacts with alcohols to form acrylates.

Applications De Recherche Scientifique

Ethyl prop-2-enoate

Ethyl prop-2-enoate is used in the production of polymers, which are essential in the manufacture of paints, textiles, and non-woven fibers. It is also a reagent in the synthesis of various pharmaceutical intermediates .

N-(hydroxymethyl)prop-2-enamide

This compound is used in the synthesis of smart polymers with dual functionalities of temperature and pH responsiveness. These polymers have applications in drug delivery and biomedical research .

Prop-2-enenitrile

Prop-2-enenitrile is primarily used in the production of plastics and synthetic fibers. It is also used in the synthesis of various organic compounds and as a precursor to acrylamide .

Prop-2-enoic acid

Prop-2-enoic acid is used in the production of superabsorbent polymers, which are used in products like diapers and adult incontinence products. It is also used in the manufacture of adhesives, coatings, and sealants .

Mécanisme D'action

Ethyl prop-2-enoate

Ethyl prop-2-enoate acts as a monomer in polymerization reactions, forming long chains of poly(ethyl acrylate). The polymerization process involves the breaking of the double bond in the ethyl prop-2-enoate molecule, allowing it to link with other monomers .

N-(hydroxymethyl)prop-2-enamide

N-(hydroxymethyl)prop-2-enamide undergoes polymerization to form polyacrylamides. The polymerization process involves the formation of amide bonds between monomers, resulting in long polymer chains .

Prop-2-enenitrile

Prop-2-enenitrile polymerizes to form polyacrylonitrile. The polymerization process involves the breaking of the double bond in the prop-2-enenitrile molecule, allowing it to link with other monomers .

Prop-2-enoic acid

Prop-2-enoic acid polymerizes to form poly(acrylic acid). The polymerization process involves the breaking of the double bond in the prop-2-enoic acid molecule, allowing it to link with other monomers .

Comparaison Avec Des Composés Similaires

Ethyl prop-2-enoate

Similar compounds include methyl prop-2-enoate and butyl prop-2-enoate. Ethyl prop-2-enoate is unique due to its specific use in the production of polymers for paints and textiles .

N-(hydroxymethyl)prop-2-enamide

Similar compounds include N-(hydroxymethyl)methacrylamide and N-(hydroxymethyl)acrylamide. N-(hydroxymethyl)prop-2-enamide is unique due to its dual functionality in temperature and pH-responsive polymers .

Prop-2-enenitrile

Similar compounds include methacrylonitrile and butadiene. Prop-2-enenitrile is unique due to its widespread use in the production of synthetic fibers .

Prop-2-enoic acid

Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique due to its use in the production of superabsorbent polymers .

Propriétés

Numéro CAS |

26604-01-3 |

|---|---|

Formule moléculaire |

C15H22N2O6 |

Poids moléculaire |

326.34 g/mol |

Nom IUPAC |

ethyl prop-2-enoate;N-(hydroxymethyl)prop-2-enamide;prop-2-enenitrile;prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.C4H7NO2.C3H3N.C3H4O2/c1-3-5(6)7-4-2;1-2-4(7)5-3-6;1-2-3-4;1-2-3(4)5/h3H,1,4H2,2H3;2,6H,1,3H2,(H,5,7);2H,1H2;2H,1H2,(H,4,5) |

Clé InChI |

USCXKQXDRUFMQA-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C=C.C=CC#N.C=CC(=O)NCO.C=CC(=O)O |

Numéros CAS associés |

26604-01-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.